1-Bromo-4-(1-chloropropan-2-yl)benzene
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Overview
Description
1-Bromo-4-(1-chloropropan-2-yl)benzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where a bromine atom and a chloropropyl group are substituted at the para positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-chloropropan-2-yl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(1-chloropropan-2-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(1-chloropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Scientific Research Applications
1-Bromo-4-(1-chloropropan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-chloropropan-2-yl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of the Arenium Ion: The electrophile forms a sigma-bond with the benzene ring, generating a positively charged arenium ion.
Deprotonation: A proton is removed from the arenium ion, restoring the aromaticity of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(1-chloropropan-2-yl)benzene: Similar structure but with different substitution pattern.
1-Bromo-4-(2-chloropropan-2-yl)benzene: Similar structure with a different position of the chlorine atom
Uniqueness
1-Bromo-4-(1-chloropropan-2-yl)benzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and chlorine atoms allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H10BrCl |
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Molecular Weight |
233.53 g/mol |
IUPAC Name |
1-bromo-4-(1-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C9H10BrCl/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
RAISPTSOBKRNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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